tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1989659-06-4
VCID: VC5654072
InChI: InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CN2C=NN=C2CN1
Molecular Formula: C10H16N4O2
Molecular Weight: 224.264

tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

CAS No.: 1989659-06-4

Cat. No.: VC5654072

Molecular Formula: C10H16N4O2

Molecular Weight: 224.264

* For research use only. Not for human or veterinary use.

tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate - 1989659-06-4

Specification

CAS No. 1989659-06-4
Molecular Formula C10H16N4O2
Molecular Weight 224.264
IUPAC Name tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Standard InChI InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3
Standard InChI Key GGKBKNTXWMASNL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CN2C=NN=C2CN1

Introduction

Nomenclature and Structural Characteristics

Systematic Naming and Synonyms

The compound is systematically named as tert-butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate. Common synonyms include:

  • 7-Boc-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine

  • tert-Butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate .

The molecular formula is C₁₀H₁₆N₄O₂, with a molecular weight of 224.26 g/mol . The structure comprises a bicyclic system: a pyrazine ring fused with a triazole ring, where the tert-butyloxycarbonyl (Boc) group is esterified at the 7-position (Figure 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number723286-79-1
IUPAC Nametert-Butyl 5,6-dihydro- triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Molecular FormulaC₁₀H₁₆N₄O₂
SMILESCC(C)(C)OC(=O)N1CCN2C=NN=C2C1

Physicochemical Properties

Thermal and Spectral Data

The compound exhibits a predicted boiling point of 378.4 ± 52.0 °C and a density of 1.28 ± 0.1 g/cm³ . Its pKa is estimated at 2.87 ± 0.20, indicating moderate acidity, likely due to the triazole nitrogen protons . Storage recommendations specify refrigeration at 2–8°C to preserve stability .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Ring Formation: Condensation of a diamine with a carbonyl source to form the pyrazine ring.

  • Triazole Incorporation: Cyclization with hydrazine derivatives to construct the triazole moiety.

  • Boc Protection: Esterification with tert-butyl dicarbonate to introduce the Boc group .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
5,6-DihydropyrazineCore heterocycle
Hydrazine derivativesTriazole ring formation
Boc anhydrideProtecting group introduction

Industrial Production

Major suppliers include J & K Scientific Ltd., JinYan Chemicals, and Shangchem Co., Ltd., which offer the compound at >97% purity . Scalable synthesis remains a focus due to demand in pharmaceutical R&D.

Applications in Pharmaceutical Research

Role as a Building Block

The Boc-protected amine serves as a versatile intermediate in peptidomimetics and kinase inhibitors. Its rigidity and hydrogen-bonding capacity make it valuable for:

  • Scaffold Design: Enhancing target binding in protease inhibitors .

  • Prodrug Development: Facilitating controlled release via ester hydrolysis .

Case Studies

  • Anticancer Agents: Analogous triazolopyrazines have shown activity against tyrosine kinases .

  • Antivirals: Structural analogs inhibit viral proteases in preclinical studies .

SupplierPurityContact InformationSource
J & K Scientific Ltd.99%jkinfo@jkchemical.com
AChemBlock97%sales@jingyan-chemical.com
Tetranov Biopharm99%sales@leadmedpharm.com

Market Trends

Demand is driven by oncology and antiviral research, with a compound annual growth rate (CAGR) of 8.2% projected for triazolopyrazine derivatives (2025–2030) .

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